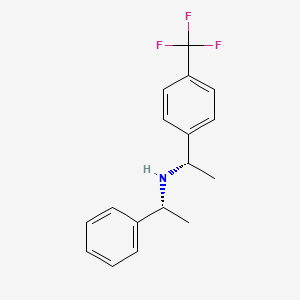
N-(4-Bromobenzyl)-4-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Bromobenzyl)-4-methylaniline: is an organic compound that belongs to the class of aromatic amines It features a bromobenzyl group attached to the nitrogen atom of 4-methylaniline
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Bromobenzyl)-4-methylaniline typically involves the nucleophilic substitution reaction of 4-methylaniline with 4-bromobenzyl bromide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack on the bromobenzyl group .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: N-(4-Bromobenzyl)-4-methylaniline can undergo electrophilic aromatic substitution reactions due to the presence of the bromine atom on the benzyl group.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Major Products:
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dehalogenated products.
Applications De Recherche Scientifique
Chemistry: N-(4-Bromobenzyl)-4-methylaniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology and Medicine: Its derivatives may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties .
Industry: In the materials science field, this compound can be used in the synthesis of polymers and other advanced materials. It may also find applications in the development of dyes and pigments .
Mécanisme D'action
The mechanism of action of N-(4-Bromobenzyl)-4-methylaniline depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromobenzyl group can enhance the compound’s binding affinity to its target, thereby increasing its potency .
Comparaison Avec Des Composés Similaires
4-Bromobenzylamine: Similar structure but lacks the methylaniline group.
4-Bromobenzyl chloride: Similar structure but contains a chloride group instead of an amine.
4-Bromobenzyl alcohol: Similar structure but contains a hydroxyl group instead of an amine.
Uniqueness: N-(4-Bromobenzyl)-4-methylaniline is unique due to the presence of both the bromobenzyl and methylaniline groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propriétés
Formule moléculaire |
C14H14BrN |
|---|---|
Poids moléculaire |
276.17 g/mol |
Nom IUPAC |
N-[(4-bromophenyl)methyl]-4-methylaniline |
InChI |
InChI=1S/C14H14BrN/c1-11-2-8-14(9-3-11)16-10-12-4-6-13(15)7-5-12/h2-9,16H,10H2,1H3 |
Clé InChI |
KKBVRQJLCJSJPW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NCC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B14117671.png)
![3-([1,1'-Biphenyl]-4-yl)-6-((4-methylbenzyl)thio)pyridazine](/img/structure/B14117674.png)
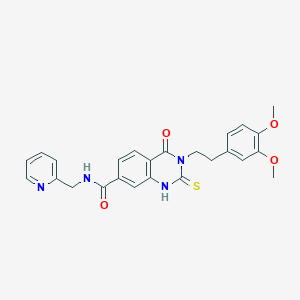
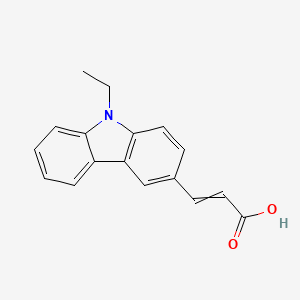
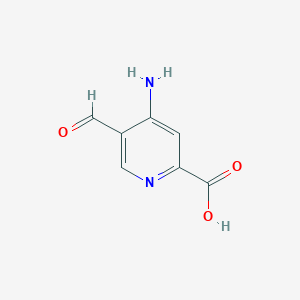
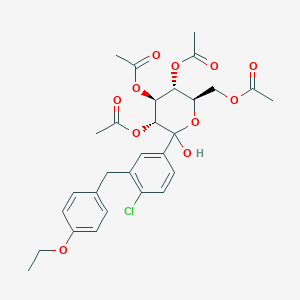
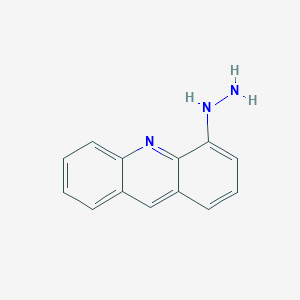
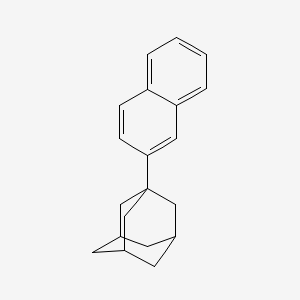

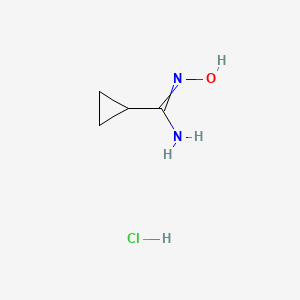


![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxybut-2-en-1-ol](/img/structure/B14117729.png)
